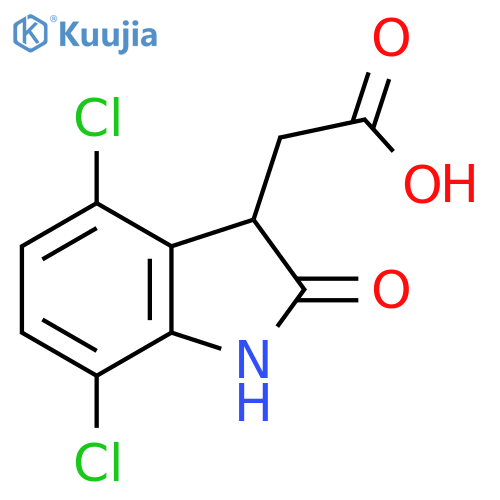Cas no 1697407-39-8 (1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-)

1697407-39-8 structure
商品名:1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-
CAS番号:1697407-39-8
MF:C10H7Cl2NO3
メガワット:260.073480844498
CID:5253051
1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-
-
- インチ: 1S/C10H7Cl2NO3/c11-5-1-2-6(12)9-8(5)4(3-7(14)15)10(16)13-9/h1-2,4H,3H2,(H,13,16)(H,14,15)
- InChIKey: JUDJHILPAKGQQK-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(Cl)=CC=C2Cl)C(CC(O)=O)C1=O
1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-374792-2.5g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-374792-0.05g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-374792-0.1g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-374792-1.0g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-374792-0.5g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-374792-0.25g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-374792-5.0g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-374792-10.0g |
2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1697407-39-8 | 10.0g |
$3131.0 | 2023-03-02 |
1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo- 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
1697407-39-8 (1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-) 関連製品
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
